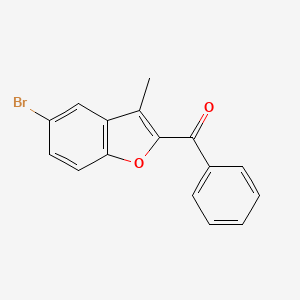

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the linear formula C15H9BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed using techniques such as X-ray diffraction . In a similar compound, the 3-fluoro-phenyl ring makes a dihedral angle of 85.0 (1)° with the mean plane of the benzofuran fragment .Applications De Recherche Scientifique

Anticancer Properties

Benzofuran derivatives have garnered attention for their potential as anticancer agents. Specifically, studies have shown that some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated promising anticancer activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers continue to explore the mechanisms underlying these effects and their potential clinical applications.

Anti-Hepatitis C Virus Activity

A recently discovered novel macrocyclic benzofuran compound exhibits anti-hepatitis C virus (HCV) activity. This finding suggests its potential as an effective therapeutic drug for HCV infection . Further investigations into its mechanism of action and safety profile are ongoing.

Scaffold for Anticancer Agents

Benzofuran derivatives serve as valuable scaffolds for developing novel anticancer agents. Researchers have designed and synthesized chalcones containing the 5-bromo-1-benzofuran-2-yl moiety, exploring their cytotoxicity and potential as cancer therapeutics . These compounds represent a promising avenue for targeted cancer therapy.

Synthetic Applications

Novel methods for constructing benzofuran rings have emerged. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions . These synthetic approaches expand the toolbox for accessing diverse benzofuran derivatives.

Safety and Hazards

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .

Mode of Action

For instance, some benzofuran derivatives have been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .

Biochemical Pathways

Benzofuran compounds have been associated with various biological activities, suggesting they may influence multiple pathways . For example, some benzofuran derivatives have shown anti-hepatitis C virus activity, indicating they may affect viral replication pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds have been reported to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .

Action Environment

It’s known that the biological activities of benzofuran compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Propriétés

IUPAC Name |

(5-bromo-3-methyl-1-benzofuran-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDPYIDFDKPFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)

![N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832805.png)

![Ethyl 2-[6-bromo-2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2832810.png)

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2832811.png)

![8-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2832814.png)

![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B2832817.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2832825.png)